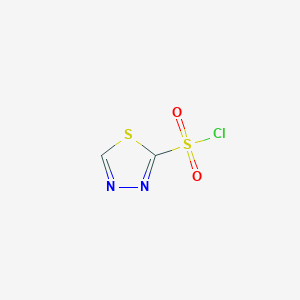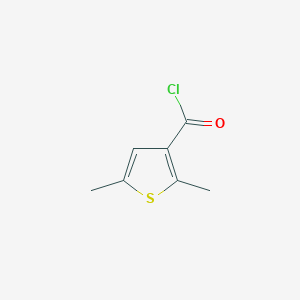
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a halogenated heterocyclic compound . It is a useful reagent for the modulation of protein-protein interactions to learn about the mechanisms in amyloid assembly .
Synthesis Analysis
The synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves several methodologies. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is C6H2Cl2FNO2 . The molecular weight is 209.99 g/mol . The IUPAC name is 4,6-dichloro-5-fluoronicotinic acid .Physical And Chemical Properties Analysis
The density of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has been reported to be 1.6207g/cm^3 at 25°C . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count are also available .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry .
- Application : Fluoropyridines are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The selective synthesis of fluoropyridines remains a challenging problem. However, synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed .
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives, a category that includes “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The specific methods of application vary depending on the specific TFMP derivative and its intended use .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Fluorinated Pyridines
Use in Agrochemical and Pharmaceutical Industries
- Field : Pharmaceutical Chemistry .
- Application : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, is used as a molecular scaffold for the synthesis of fluoroquinolone derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin .
- Method : The specific methods of synthesis vary depending on the specific fluoroquinolone derivative being synthesized .
- Results : The synthesis of a wide range of fluoroquinolone derivatives with different building blocks has been enabled, reducing the side effects of medication and expanding the medical applications .
- Field : Pharmaceutical Chemistry .
- Application : Pyridonecarboxylic acids, which include “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used as antibacterial agents .
- Method : The specific methods of application vary depending on the specific pyridonecarboxylic acid derivative and its intended use .
- Results : These compounds have been used in the synthesis of various antibacterial agents, including Enoxacin .
Synthesis of Fluoroquinolone Derivatives
Antibacterial Agents
- Field : Agrochemical Industry .
- Application : Fluoropyridines, including “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of synthesis vary depending on the specific herbicide or insecticide being synthesized .
- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .
- Field : Material Science .
- Application : “2,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, may be used in the preparation of self assembled monolayer (SAMs) compounds .
- Method : The specific methods of application vary depending on the specific SAM compound being synthesized .
- Results : The preparation of SAMs compounds has enabled the development of materials with unique properties .
Synthesis of Herbicides and Insecticides
Preparation of Self Assembled Monolayer (SAMs) Compounds
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dichloro-5-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWCEYZEQBILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617962 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
CAS RN |
154012-18-7 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)







